REACTION_CXSMILES
|
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=O.P(O)(O)O.[C:15]([O:19][C:20](=[O:23])[CH2:21][NH2:22])([CH3:18])([CH3:17])[CH3:16].C([BH3-])#N.[Na+].P(=O)(O)(O)O>CO.O>[C:15]([O:19][C:20](=[O:23])[CH2:21][NH:22][CH:2]1[CH2:3][C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH2:1]1)([CH3:18])([CH3:17])[CH3:16] |f:1.2,3.4|
|
Name
|
|
Quantity
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40 g
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Type
|
reactant
|
Smiles
|
C1C(CC2=CC=CC=C12)=O
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
glycine tert-butyl ester phosphite
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Quantity
|
78 g
|
Type
|
reactant
|
Smiles
|
P(O)(O)O.C(C)(C)(C)OC(CN)=O
|
Name
|
|
Quantity
|
150 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
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Type
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CUSTOM
|
Details
|
stirring
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
The resulting mixture is further stirred at room temperature for 4 hours
|
Duration
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4 h
|
Type
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STIRRING
|
Details
|
the mixture is stirred for 30 minutes
|
Duration
|
30 min
|
Type
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EXTRACTION
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Details
|
extracted with 800 ml of ethyl ether
|
Type
|
EXTRACTION
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Details
|
extracted with 4 portions (500 ml in total) of chloroform
|
Type
|
DRY_WITH_MATERIAL
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Details
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The extract is dried over anhydrous sodium sulfate
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Type
|
DISTILLATION
|
Details
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distilled under reduced pressure
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Type
|
ADDITION
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Details
|
50 ml of ethanol and then 150 ml of water are added to the oil
|
Type
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CUSTOM
|
Details
|
obtained
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled
|
Type
|
FILTRATION
|
Details
|
The crystalline precipitate is collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized twice from aqueous ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(CNC1CC2=CC=CC=C2C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47 g | |
YIELD: CALCULATEDPERCENTYIELD | 62.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |